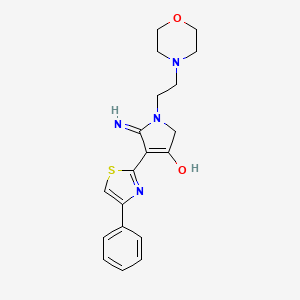![molecular formula C16H13N3O2 B6096380 4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B6096380.png)
4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol is an organic compound that features a quinoline moiety linked to a benzene ring through a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol typically involves the condensation of quinoline-8-carbaldehyde with 4-hydrazinylbenzene-1,2-diol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions
4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and sensors.
作用機序
The mechanism of action of 4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The hydrazone linkage and quinoline moiety play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Catechol (benzene-1,2-diol): A simpler analog with two hydroxyl groups on the benzene ring.
Hydroquinone (benzene-1,4-diol): Another dihydroxybenzene isomer with hydroxyl groups in the para position.
Resorcinol (benzene-1,3-diol): A dihydroxybenzene isomer with hydroxyl groups in the meta position.
Uniqueness
4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol is unique due to its hydrazone linkage and quinoline moiety, which confer distinct chemical and biological properties compared to simpler dihydroxybenzene derivatives.
特性
IUPAC Name |
4-[(E)-(quinolin-8-ylhydrazinylidene)methyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-14-7-6-11(9-15(14)21)10-18-19-13-5-1-3-12-4-2-8-17-16(12)13/h1-10,19-21H/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSVYOHQHDICJW-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN=CC3=CC(=C(C=C3)O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/N=C/C3=CC(=C(C=C3)O)O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B6096297.png)
![1-(Benzenesulfonyl)-N-[(oxolan-2-YL)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B6096307.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-pyridinecarboxamide](/img/structure/B6096315.png)
methanone](/img/structure/B6096319.png)

![2-(2,5-Dichlorophenoxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]butan-1-one](/img/structure/B6096324.png)
![2-[(2-Methoxy-4,5-dimethylphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B6096339.png)
![N-methyl-N-(2-phenylethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinamine](/img/structure/B6096345.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6096358.png)
![1-(3-cyclohexen-1-ylmethyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B6096364.png)
![N-(2-fluorophenyl)-3-[1-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-yl]propanamide](/img/structure/B6096366.png)
![N-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6096367.png)
![6'-amino-4-bromo-3'-(4-fluorophenyl)-5-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B6096374.png)
![1-(4-ethoxyphenyl)-3-(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B6096379.png)
